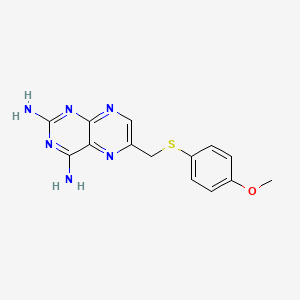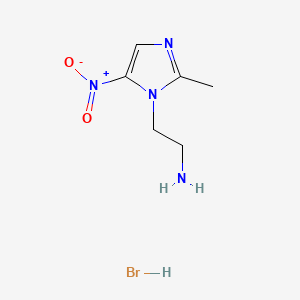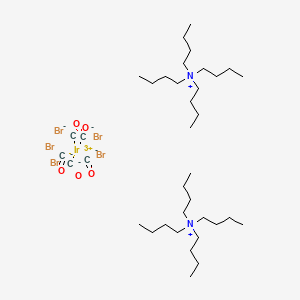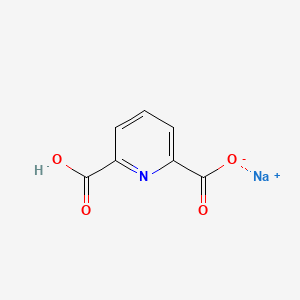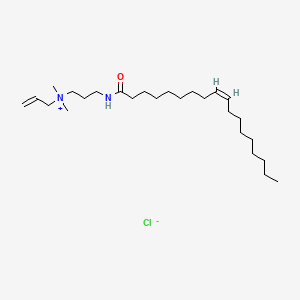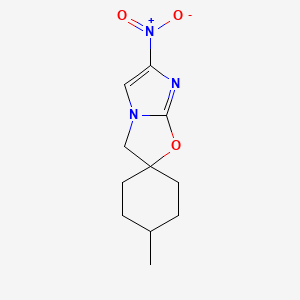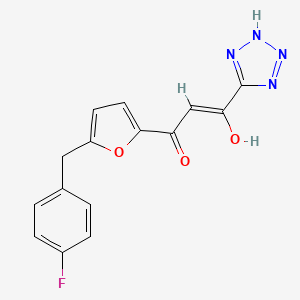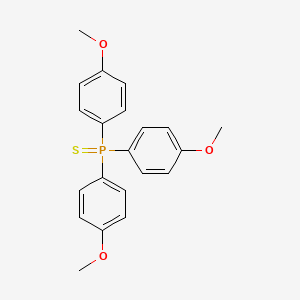
Tris(4-methoxyphenyl)phosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methoxyphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula (CH₃OC₆H₄)₃PS. It is a derivative of tris(4-methoxyphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its use as a ligand in organometallic chemistry and homogeneous catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methoxyphenyl)phosphine with sulfur. The reaction typically involves heating the phosphine compound with elemental sulfur in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(CH3OC6H4)3P+S→(CH3OC6H4)3PS
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(4-methoxyphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Ligand in Catalysis: Tris(4-methoxyphenyl)phosphine sulfide is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential of phosphine sulfides in medicinal chemistry, particularly in the development of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways: Tris(4-methoxyphenyl)phosphine sulfide acts as a ligand, coordinating with metal centers in catalytic processes. The methoxy groups provide electron-donating effects, enhancing the stability and reactivity of the metal-ligand complex. This coordination facilitates various catalytic cycles, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
Triphenylphosphine Sulfide: Similar structure but with phenyl groups instead of methoxyphenyl groups.
Tris(2,6-dimethoxyphenyl)phosphine Sulfide: Contains additional methoxy groups, leading to different electronic properties.
Uniqueness: Tris(4-methoxyphenyl)phosphine sulfide is unique due to the presence of methoxy groups at the 4-position, which provides specific electronic and steric properties that influence its reactivity and stability in catalytic processes .
Propriétés
Numéro CAS |
14180-55-3 |
|---|---|
Formule moléculaire |
C21H21O3PS |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
tris(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-22-16-4-10-19(11-5-16)25(26,20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
FBNNYESSIWZQRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
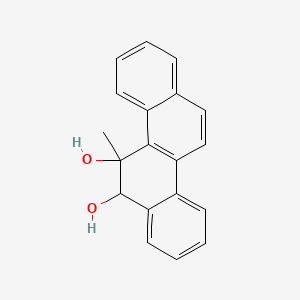
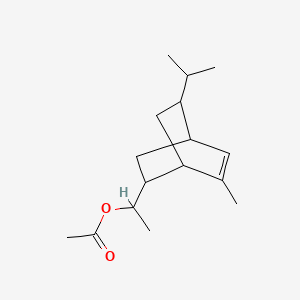
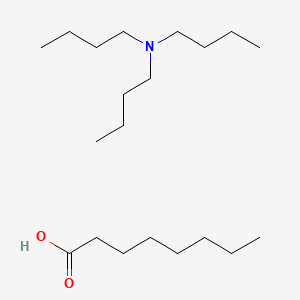
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
